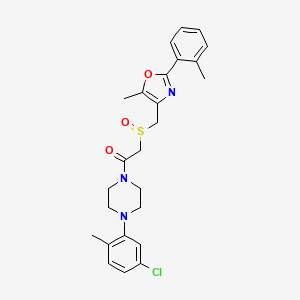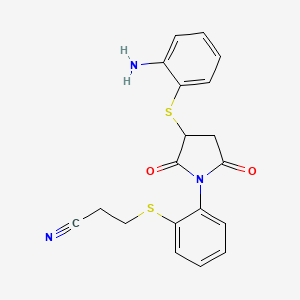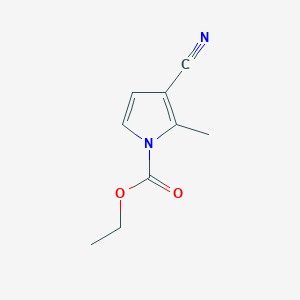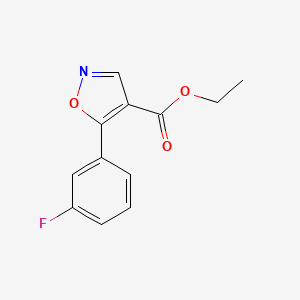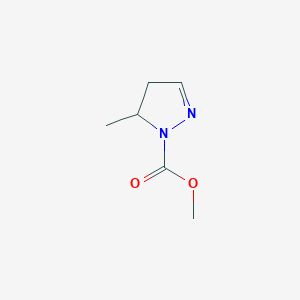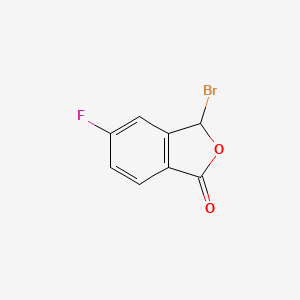![molecular formula C15H24Cl2N2O B15204970 3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-9-methoxy-3,7-diazabicyclo[331]nonane dihydrochloride is a complex organic compound with the molecular formula C15H23Cl2N2O It is characterized by its bicyclic structure, which includes a diazabicyclo nonane core, a benzyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable diamine with a dihalide under basic conditions to form the diazabicyclo nonane core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using methanol and an appropriate alkylating agent.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The benzyl and methoxy groups can interact with enzymes or receptors, modulating their activity. The diazabicyclo nonane core provides structural stability and influences the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 3-Benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
Uniqueness
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H24Cl2N2O |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
3-benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-18-15-13-7-16-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H |
InChI-Schlüssel |
MCMZMOZUSBRHLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


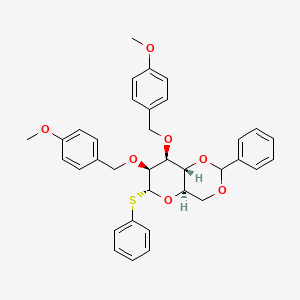
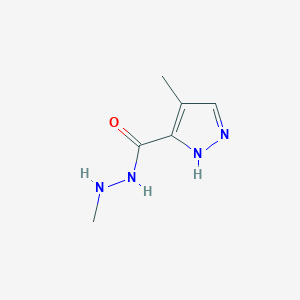
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
